molecular formula C18H15ClN2O4 B8473331 Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate CAS No. 157542-87-5

Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Cat. No. B8473331
CAS RN: 157542-87-5
M. Wt: 358.8 g/mol
InChI Key: NPUWJNOFOGQLSR-LLVKDONJSA-N
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Description

Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

157542-87-5

Product Name

Methyl (R)-2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

methyl (2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3/t11-/m1/s1

InChI Key

NPUWJNOFOGQLSR-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,7-dichloroquinoxaline (2.8 g, 14.1 mmol), methyl 2-(4-hydroxyphenoxy)propanoate (2.76 g, 14.1 mmol), and pulverized potassium carbonate (3.9 g, 28.2 mmol) in acetone (70 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature and methylene chloride and water were added to the reaction mixture. The organic phase was removed, and the aqueous phase was extracted with methylene chloride. The combined organic phase was washed with water, dried over potassium carbonate, concentrated, and dried under high vacuum. The product was purified by flash chromatography with 6:1 petroleum ether:ethyl ether to afford the desired product (2.8 g, 55% yield) as a solid: mp 103° C.; MS m/e 359 (M+ +H). Anal. Calcd for C18H15ClN2 O4 : C., 60.26; H, 4.21; N, 7.81; Cl, 9.88. Found: C, 60.44, H, 4.31; N, 7.69, Cl, 9.98.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
55%

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